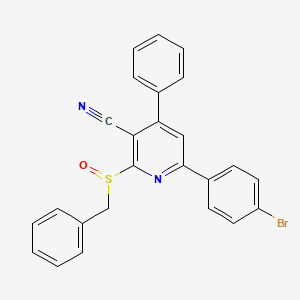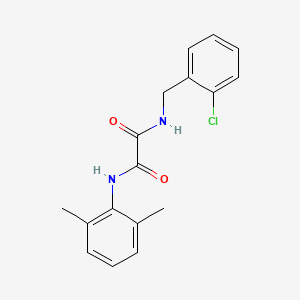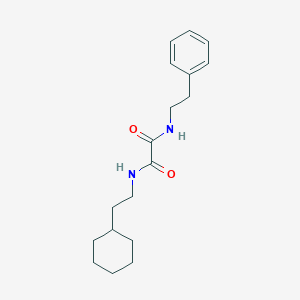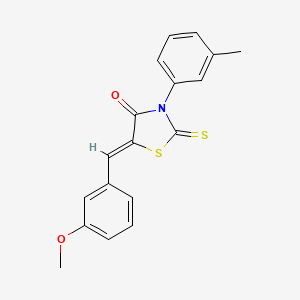![molecular formula C25H28N2O4 B4545352 3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4545352.png)
3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide
Overview
Description
3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide, commonly known as BMS-986178, is a novel small-molecule inhibitor that has shown promising results in preclinical studies. It is a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. The inhibition of ACC by BMS-986178 leads to a reduction in the production of fatty acids, which has potential therapeutic applications in various diseases, including cancer, obesity, and diabetes.
Scientific Research Applications
Pharmacological Applications of Benzofuran Derivatives
Benzofuran and its derivatives have been identified as significant scaffolds in the development of antimicrobial agents. The unique structural features of benzofuran compounds, including their wide array of biological activities, make them privileged structures in the field of drug discovery. Recent developments have emphasized their role as potent inhibitors against various diseases, viruses, fungi, microbes, and enzymes. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have found applications in treating skin diseases like cancer or psoriasis. This highlights the potential of benzofuran derivatives in antimicrobial therapy and their importance in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).
Environmental Impact and Safety
Concerning the environmental impact and safety of chemical compounds similar to "3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide", research has focused on the occurrence, fate, and behavior of parabens (which share some structural similarities with benzofuran derivatives) in aquatic environments. Despite treatments that relatively well eliminate them from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Their presence in surface water and sediments is due to the consumption of paraben-based products and continuous introduction into the environment. This highlights the need for further studies to improve knowledge regarding the toxicity of such compounds and their by-products (Haman et al., 2015).
properties
IUPAC Name |
3-[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-21-9-4-6-19(14-21)16-26-24(28)12-11-18-7-5-13-27(17-18)25(29)23-15-20-8-2-3-10-22(20)31-23/h2-4,6,8-10,14-15,18H,5,7,11-13,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTRJSSRNOTGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4545274.png)

![ethyl 2-amino-4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4545307.png)

![4-ethyl-3-[(3-fluorobenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4545314.png)

![N-(3-chlorophenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4545331.png)
![4-[2-cyano-2-(3,4-dichlorophenyl)vinyl]benzoic acid](/img/structure/B4545337.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-2-methylbenzamide](/img/structure/B4545341.png)
![3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B4545349.png)



![2-(1-ethyl-1H-pyrazol-3-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4545384.png)